molecular formula C20H21N3O B8408056 N-(4,5-diphenyloxazolyl)methyl piperazine

N-(4,5-diphenyloxazolyl)methyl piperazine

Cat. No.: B8408056
M. Wt: 319.4 g/mol
InChI Key: BHQCVXXRKOWALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-diphenyloxazolyl)methyl piperazine is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

4,5-diphenyl-2-(piperazin-1-ylmethyl)-1,3-oxazole

InChI

InChI=1S/C20H21N3O/c1-3-7-16(8-4-1)19-20(17-9-5-2-6-10-17)24-18(22-19)15-23-13-11-21-12-14-23/h1-10,21H,11-15H2

InChI Key

BHQCVXXRKOWALH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,5-diphenyl-2-bromomethyloxazole (X; 20 g, 0.063 moles) and excess piperazine (10 mol equivalent) in 400 ml of absolute ethanol was stirred overnight at room temperature. The reaction mixture was evaporated and the residue was taken up in 4X200 ml of methylene chloride and washed several times with water and brine. The organic layer was dried over Na2SO4, evaporated and the product was obtained as a yellow solid (19.8 g, 95%) after passing through a silica gel column and eluting with a mixture of methanol/chloroform (1:9). This procedure is amenable for large scale synthesis. MS (DCl) MH+ 320.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
95%

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